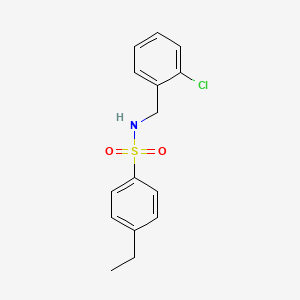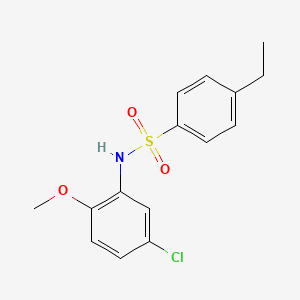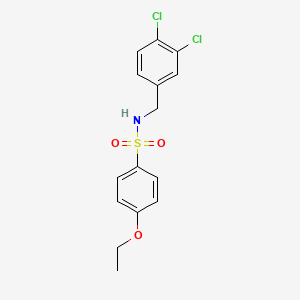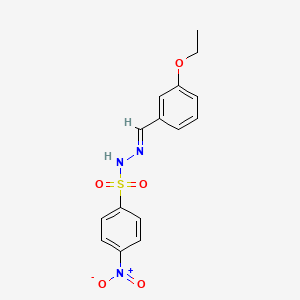![molecular formula C14H20Cl2N2O4S2 B4281997 1-(butylsulfonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4281997.png)
1-(butylsulfonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine
Overview
Description
1-(butylsulfonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BDP or BDP-9066 and has been found to have a range of potential applications in the field of pharmacology and biochemistry.
Mechanism of Action
The mechanism of action of BDP is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins within the body. BDP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. BDP has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in gene expression and cell growth.
Biochemical and Physiological Effects:
BDP has been found to have a range of biochemical and physiological effects. In vitro studies have shown that BDP can inhibit the growth of cancer cells and induce cell death. BDP has also been found to have anti-inflammatory effects, which may make it useful for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using BDP in lab experiments is that it has been extensively studied and its properties are well understood. BDP is also relatively easy to synthesize and purify, which makes it accessible for use in a range of experiments. However, one of the limitations of using BDP is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on BDP. One potential area of research is in the development of BDP-based therapies for the treatment of cancer and other diseases. Another area of research is in the development of new synthetic methods for the production of BDP and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of BDP and its potential applications in the field of pharmacology and biochemistry.
Scientific Research Applications
BDP has been extensively studied for its potential use in scientific research. One of the primary applications of BDP is in the field of pharmacology, where it has been found to have potential as a therapeutic agent for a range of conditions. BDP has been shown to have potential as an anti-inflammatory, anti-cancer, and anti-viral agent.
properties
IUPAC Name |
1-butylsulfonyl-4-(2,5-dichlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O4S2/c1-2-3-10-23(19,20)17-6-8-18(9-7-17)24(21,22)14-11-12(15)4-5-13(14)16/h4-5,11H,2-3,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNMPGQZRZJSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-isopropylphenyl)ethyl]benzenesulfonamide](/img/structure/B4281916.png)

![5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4281929.png)


![ethyl 2-{[(2-imino-6-nitro-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4281946.png)

![2,2-dichloro-N'-[1-(4-isopropoxyphenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4281971.png)
![2-(4-bromophenyl)-N'-[1-(4-chlorophenyl)pentylidene]acetohydrazide](/img/structure/B4281980.png)
![2-(4-bromophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B4281988.png)

![1-(2-methylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4282008.png)

![methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate](/img/structure/B4282021.png)